molecular formula C9H7F3O2 B147656 3-(Trifluoromethyl)phenylacetic acid CAS No. 351-35-9

3-(Trifluoromethyl)phenylacetic acid

Cat. No. B147656
CAS RN: 351-35-9
M. Wt: 204.15 g/mol
InChI Key: BLXXCCIBGGBDHI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylacetic acid is a compound that belongs to the class of organic compounds known as trifluoromethylated phenylacetic acids. These compounds are characterized by the presence of a trifluoromethyl group attached to a phenyl ring which is further connected to an acetic acid moiety.

Synthesis Analysis

The synthesis of 3-(trifluoromethyl)phenylacetic acid has been described in the literature. A practical synthesis approach starts from the cyanohydrin of ααα-trifluoroacetophenone, followed by hydrogenolysis of α-mesyloxy-α-(trifluoromethyl)phenylacetamide or ethyl α-mesyloxy-α-(trifluoromethyl)phenylacetate, and then acidic hydrolysis to yield the desired product .

Molecular Structure Analysis

The molecular structure of trifluoromethylated phenylacetic acids is influenced by the trifluoromethyl group. This group can greatly facilitate the excited state ionic photodecarboxylation (PDC) of phenylacetic acids, leading to the formation of benzylic carbanions that subsequently react with water . The presence of the trifluoromethyl group also affects the acidity of the molecule, as seen in related compounds like (trifluoromethoxy)phenylboronic acids, where the position of the substituent affects the acidity .

Chemical Reactions Analysis

Trifluoromethylated phenylacetic acids can undergo various chemical reactions. For instance, efficient photodecarboxylation in basic aqueous solution can yield trifluoromethyltoluenes or trifluoromethylbenzyl alcohols . Additionally, reactions of related compounds, such as trifluorotriacetic acid lactone with amines, can lead to the formation of trifluoromethylated azaheterocycles like 4-pyridones and aminoenones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethyl)phenylacetic acid and its derivatives are influenced by the trifluoromethyl group. This group can affect the acidity, solubility, and reactivity of the molecule. For example, the introduction of the -OCF3 group in (trifluoromethoxy)phenylboronic acids influences their acidity and structural properties, as well as their antibacterial activity . The trifluoromethyl group also plays a role in the photophysical properties of expanded porphyrins, affecting the HOMO-LUMO gap and the deactivation of the excited singlet state .

Scientific Research Applications

Photodecarboxylation in Basic Aqueous Solution

3-(Trifluoromethyl)phenylacetic acid has been studied for its efficient photodecarboxylation in basic aqueous solutions. This reaction yields trifluoromethyltoluenes or trifluoromethylbenzyl alcohols. The CF3 group in the compound significantly facilitates this process, highlighting its potential in photochemical applications (Burns & Lukeman, 2010).

Synthesis Methods

The compound has been synthesized starting from the cyanohydrin of ααα-trifluoroaceto-phenone. This synthesis demonstrates the practicality and adaptability of creating α-(Trifluoromethyl)phenylacetic acid, which is important for various chemical applications (Németh, Rákoczy & Simig, 1996).

Role in Penicillin Production

3-(Trifluoromethyl)phenylacetic acid has a significant role in penicillin production. Adding phenylacetic acid to culture mediums used for growing penicillin-producing mold increases total penicillin yield, suggesting the compound's utility in antibiotic synthesis (Moyer & Coghill, 1947).

Reactive Extraction for Recovery

The recovery of phenylacetic acid from dilute aqueous waste is essential in pharmaceutical industries. Studies have shown methods for reactive extraction of phenylacetic acid, indicating the compound's significance in industrial waste management and recovery processes (Wasewar et al., 2015).

Trifluoromethylation Reactions

3-(Trifluoromethyl)phenylacetic acid has been involved in research on trifluoromethylation reactions. These studies are fundamental to understanding the synthesis and application of trifluoromethyl complexes in organic chemistry and pharmaceuticals (Zhang & Bie, 2016).

Biosynthesis Pathways in Plants

Research has explored the biosynthesis pathways of phenylacetic acid in plants. The study shows that while phenylacetic acid biosynthesis mirrors that of indole-3-acetic acid, the enzymes responsible for these pathways are distinct, indicating the compound's role in plant growth and development (Cook et al., 2016).

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXCCIBGGBDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059849
Record name Benzeneacetic acid, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenylacetic acid

CAS RN

351-35-9
Record name [3-(Trifluoromethyl)phenyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 3-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (α,α,α-trifluoro-3-tolyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.920
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Record name 3-(TRIFLUOROMETHYL)BENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
TH Admas, V Bernat, MR Heinrich… - …, 2016 - Wiley Online Library
The CXCR3 receptor, a class AG protein‐coupled receptor (GPCR), is involved in the regulation and trafficking of various immune cells. CXCR3 antagonists have been proposed to be …
F Maglangit, MH Tong, M Jaspars, K Kyeremeh… - Tetrahedron …, 2019 - Elsevier
Two new siderophores belonging to the hydroxamate class, Legonoxamine A (1) and B (2) have been isolated from the soil bacterium, Streptomyces sp. MA37, together with one known …
Number of citations: 22 www.sciencedirect.com
D Fallaise, J Konzuk, C Cheyne… - Environmental …, 2019 - Wiley Online Library
Non‐aqueous‐phase liquids (NAPLs), composed primarily of organic solvents and other immiscible liquids, can be found in the subsurface at many industrial sites. The chemical …
Number of citations: 3 setac.onlinelibrary.wiley.com
R Church, R Trust, JD Albright… - The Journal of Organic …, 1995 - ACS Publications
The efficient synthesis of 3-, 5-, and 6-aryl-2-chloropyridines via the facilepreparation of 5-(dimethyamino) aryl-substituted pentadienyl nitriles and cyclization with hydrochloric acid is …
Number of citations: 44 pubs.acs.org
A Kmieciak, M Ćwiklińska, K Jeżak, A Shili… - Chemistry …, 2020 - mdpi.com
Many isoquinoline alkaloids are biologically active compounds and successfully used as pharmaceuticals. Compounds belonging to the isoquinolines and tetrahydroisoquinolines (TIQs…
Number of citations: 3 www.mdpi.com
AR Li, MG Johnson, J Liu, X Chen, X Du… - Bioorganic & medicinal …, 2008 - Elsevier
A series of six–six and six–five fused heterocyclic CXCR3 antagonists has been synthesized and their activities evaluated in an [ 125 I]-IP-10 displacement assay and an ITAC mediated …
Number of citations: 47 www.sciencedirect.com
TJ Schubert, E Oboh, H Peek, E Philo… - Journal of Medicinal …, 2023 - ACS Publications
… The title compound was synthesized according to General procedure D2 from 3-trifluoromethyl-phenylacetic acid (5z, 12 mg, 4%). H NMR (DMSO-d 6 ) δ ppm 3.52–3.73 (m, 8H), 3.89–…
Number of citations: 2 pubs.acs.org
X Liu, B Wang, C Chen, Z Qi, F Zou… - Journal of Medicinal …, 2019 - ACS Publications
Gain-of-function mutations of c-KIT kinase play crucial pathological roles for the gastrointestinal stromal tumors (GISTs). Despite the success of imatinib as the first-line treatment of GISTs…
Number of citations: 15 pubs.acs.org
T Kambe, T Maruyama, M Nakano… - Chemical and …, 2011 - jstage.jst.go.jp
Analogs 8-aza-16-aryl prostaglandin E1 (PGE1) and 8-aza-5-thia-16-arylPGE1 were synthesized and evaluated with respect to their subtype receptor affinity and EP4 agonist activity for …
Number of citations: 10 www.jstage.jst.go.jp
P Madsen, A Ling, M Plewe, CK Sams… - Journal of medicinal …, 2002 - ACS Publications
Highly potent human glucagon receptor (hGluR) antagonists have been prepared employing both medicinal chemistry and targeted libraries based on modification of the core (proximal…
Number of citations: 104 pubs.acs.org

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